N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-methylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S.ClH/c1-22(2)11-6-12-24(18(25)13-9-10-20-23(13)3)19-21-16-14(26-4)7-8-15(27-5)17(16)28-19;/h7-10H,6,11-12H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPFYAKNVFEWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, mechanism of action, and biological evaluations, including anticancer properties and other pharmacological effects.
Chemical Structure
The compound features a complex structure that includes a pyrazole ring, a benzo[d]thiazole moiety, and a dimethylamino propyl group. Its molecular formula is with a molecular weight of 506.0 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole and thiazole rings. The methods often utilize known reagents and conditions optimized for yield and purity. For example, the reaction can be initiated by condensing appropriate aldehydes with hydrazines followed by cyclization reactions to form the desired heterocyclic structures.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives with similar structures can inhibit the growth of various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6d | A549 | 5.176 |
| 6g | A549 | 1.537 |
| 6j | A549 | 8.493 |
These values indicate that certain derivatives possess potent inhibitory effects on cancer cell proliferation, suggesting their potential as therapeutic agents.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that compounds containing pyrazole rings can act as inhibitors of epidermal growth factor receptor (EGFR), a common target in cancer therapy. The interaction with EGFR may lead to reduced phosphorylation and activation of downstream signaling pathways that promote tumor growth.
Other Biological Activities
In addition to anticancer effects, preliminary studies indicate potential anti-inflammatory and antimicrobial activities for compounds related to this structure. For example, some derivatives have shown promise in inhibiting specific enzymes involved in inflammatory processes or exhibiting activity against bacterial strains in vitro.
Case Studies
A notable study published in Nature examined the effects of pyrazole derivatives on tumor growth in vivo. Mice treated with these compounds showed a significant reduction in tumor size compared to control groups, highlighting their therapeutic potential.
Preparation Methods
Benzothiazole Core Synthesis
The benzothiazole core is synthesized via a two-step process :
- Methoxylation : Introduction of methoxy groups at positions 4 and 7 of the benzothiazole ring.
- Amination : Installation of the amino group at position 2.
Reagents and Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4,7-Dihydroxybenzo[d]thiazole + dimethyl sulfate (Me₂SO₄) in NaOH | Methoxylation |
| 2 | POCl₃, NH₃ (g) | Amination |
Mechanism :
- Methoxylation : Dimethyl sulfate reacts with phenolic hydroxyl groups under basic conditions, yielding 4,7-dimethoxybenzo[d]thiazole.
- Amination : Phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro intermediate, which is then displaced by ammonia to form the amine.
Challenges :
- Regioselectivity : Ensuring methoxy groups occupy positions 4 and 7.
- Yield Optimization : Amination steps often require excess ammonia to achieve high yields.
Pyrazole Carboxamide Formation
The pyrazole moiety is synthesized via a cyclization-activation sequence :
- Pyrazole Ring Formation : Cyclization of a diketone with hydrazine.
- Methylation : Introduction of the 1-methyl group.
- Carboxylic Acid Activation : Conversion to an acyl chloride.
Reagents and Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Acetylacetone + hydrazine hydrate | Pyrazole ring formation |
| 2 | Methyl iodide, K₂CO₃ | Methylation |
| 3 | SOCl₂, DMF | Acyl chloride formation |
Example Reaction for Acyl Chloride Formation :
1-Methyl-1H-pyrazole-5-carboxylic acid reacts with thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 0–5°C to yield the acyl chloride intermediate.
Amide Coupling and Salt Formation
The final coupling step combines the benzothiazole amine, pyrazole acyl chloride, and 3-(dimethylamino)propylamine:
- Primary Amide Formation : Reaction of the pyrazole acyl chloride with 3-(dimethylamino)propylamine.
- Secondary Amide Formation : Substitution of the remaining acyl chloride with benzothiazole-2-amine.
- Hydrochloride Salt Formation : Treatment with HCl gas in diethyl ether.
Reagents and Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Pyrazole acyl chloride + 3-(dimethylamino)propylamine, Et₃N, DMF | Primary amide formation |
| 2 | Benzothiazole-2-amine, DCM, 0°C | Secondary amide formation |
| 3 | HCl gas, Et₂O, 25°C | Salt formation |
Key Challenges :
- Steric Hindrance : Bulky substituents may slow reaction kinetics.
- Purity : Column chromatography (SiO₂, EtOAc/hexane) is critical to isolate the product.
Characterization Methods
Spectroscopic Analysis
Chromatographic Purity
| Method | Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|---|
| HPLC | C18, 4.6 × 150 mm | MeCN/H₂O (0.1% TFA) | 8.2 min | >98% |
Optimization and Challenges
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with coupling benzo[d]thiazole derivatives (e.g., 4,7-dimethoxybenzo[d]thiazol-2-amine) with pyrazole-carboxamide precursors. Key steps include:
- Amide bond formation : Use coupling reagents like EDCl/HOBt in anhydrous DMF under nitrogen .
- Quaternary ammonium salt preparation : React the tertiary amine group with HCl in ethanol to form the hydrochloride salt .
- Purification : Employ column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns on the benzo[d]thiazole and pyrazole rings. For example, dimethoxy groups on the benzo[d]thiazole will show singlet peaks at ~3.8 ppm (¹H) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 504.2) .
- Elemental analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize kinase inhibition or receptor-binding assays due to structural similarities to known bioactive thiazole-pyrazole hybrids:
- Kinase inhibition : Test against EGFR or VEGFR-2 using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Solubility : Pre-screen in PBS (pH 7.4) and DMSO to ensure compatibility with assay buffers .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
- Methodological Answer : Address discrepancies via:
- Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., fixed incubation times, cell passage numbers) .
- Off-target profiling : Use proteome-wide profiling (e.g., KINOMEscan®) to identify non-specific interactions .
- Metabolite analysis : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS to rule out metabolic interference .
Q. What strategies improve selectivity in modifying the dimethylamino propyl side chain?
- Methodological Answer : Optimize the side chain to reduce off-target effects:
- Structure-activity relationship (SAR) : Synthesize analogs with varying alkyl chain lengths (e.g., replacing dimethylamino with pyrrolidine) and compare IC₅₀ values .
- Molecular docking : Model interactions with target proteins (e.g., PARP-1) using AutoDock Vina to prioritize modifications that enhance binding specificity .
- Chelation studies : Test metal-binding potential (e.g., Zn²⁺) via UV-Vis titration to assess interference with biological activity .
Q. How can reaction yields be enhanced while minimizing by-products during large-scale synthesis?
- Methodological Answer : Apply quality-by-design (QbD) principles:
- DoE optimization : Use factorial designs to test variables like temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol%) .
- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions (e.g., over-alkylation) .
- In-line analytics : Integrate PAT tools (e.g., ReactIR™) for real-time monitoring of intermediate formation .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Combine in silico models:
- ADMET prediction : Use SwissADME to estimate logP (target: 2–3), BBB permeability, and CYP450 inhibition .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers for membrane permeability insights .
- Free-energy calculations : Apply MM-PBSA to quantify binding affinities for lead prioritization .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer :
- Solvent polarity index : Correlate solubility with solvent polarity (e.g., higher solubility in DMSO [polar] vs. chloroform [non-polar]) due to the compound’s ionic hydrochloride form .
- pH-dependent solubility : Test solubility in buffered solutions (pH 1–10) to identify optimal conditions for formulation .
- Hansen solubility parameters : Calculate HSPs (δD, δP, δH) to predict compatibility with excipients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
